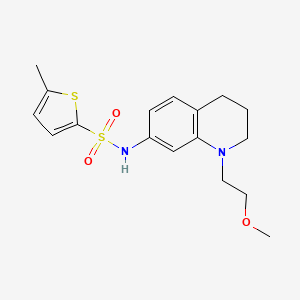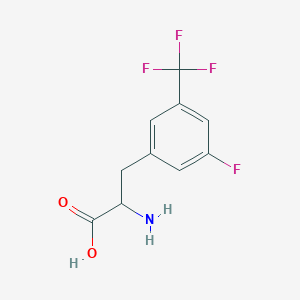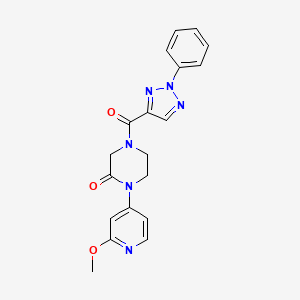
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is an intriguing chemical compound with multifaceted applications and chemical properties. As a sulfonamide derivative, it is a part of a class of compounds known for their diverse biological activities and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide can be approached through a multi-step synthetic pathway. Initial steps typically involve the preparation of intermediate compounds, followed by their subsequent reactions under specific conditions.
A common synthetic route involves:
Step 1: : Synthesis of 1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline through the reduction of a corresponding quinoline precursor.
Step 2: : Formation of 5-methylthiophene-2-sulfonyl chloride by sulfonation of 5-methylthiophene.
Step 3: : Coupling of the intermediate compounds under controlled conditions, typically involving a base like triethylamine to yield the target sulfonamide.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized through continuous flow reactors to enhance yield and minimize reaction time. Conditions such as temperature, pressure, and solvents are meticulously controlled to ensure the high purity of the final product. Catalysis and solvent optimization are key aspects of scaling up from laboratory to industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, affecting either the methoxyethyl side chain or the thiophene ring.
Reduction: : Hydrogenation reactions could potentially reduce the quinoline ring system.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinoline or thiophene moieties.
Common Reagents and Conditions
Oxidation: : Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Utilizes reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Commonly involves halogenating agents like bromine or electrophiles such as alkyl halides.
Major Products
The reactions yield a variety of products, contingent upon the reagents and conditions. Oxidation can introduce ketones or alcohols, reduction may produce amines or hydrocarbons, and substitution reactions create structurally varied derivatives.
Scientific Research Applications
Chemistry: : As a synthetic intermediate in organic chemistry, it serves as a building block for more complex molecules.
Biology: : Potential bioactive compound in drug discovery, particularly in developing antimicrobial and antitumor agents.
Medicine: : Explored for therapeutic benefits, particularly in targeting specific proteins or pathways in diseases.
Industry: : Employed in the manufacture of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects is heavily contingent on its structural features:
Molecular Targets: : It may target specific enzymes or receptors, binding through its quinoline or thiophene groups.
Pathways Involved: : In biological systems, it may interfere with metabolic pathways or signaling cascades, leading to therapeutic effects.
Comparison with Similar Compounds
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide stands out among similar compounds due to its unique structural combination of a tetrahydroquinoline ring with a thiophene-sulfonamide moiety.
Similar Compounds
N-(1-(2-ethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromothiophene-2-sulfonamide
Uniqueness: : The specific methoxyethyl and methylthiophene groups impart distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
This compound's synthesis, chemical reactivity, and broad-spectrum applications render it a valuable subject of study across multiple scientific fields.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-13-5-8-17(23-13)24(20,21)18-15-7-6-14-4-3-9-19(10-11-22-2)16(14)12-15/h5-8,12,18H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHZJFZIIOXHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5-(prop-2-yn-1-yloxy)-4H-pyran-4-one](/img/structure/B2763799.png)
![4-[4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2763801.png)


![4-tert-butyl-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2763806.png)
![N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2763808.png)
![N-(2,4-dimethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2763809.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2763810.png)
![2-(1H-indol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2763811.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2763813.png)

![3-butyl-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763816.png)
